Cas no 254883-95-9 (6-Methylquinoline-3-carboxylic acid)

6-Methylquinoline-3-carboxylic acid is a quinoline derivative with a carboxylic acid functional group at the 3-position and a methyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry applications. Its structural features enable further derivatization, making it valuable for constructing complex heterocyclic frameworks. The carboxylic acid group allows for easy functionalization via esterification, amidation, or metal complexation. The methyl group enhances solubility and influences electronic properties, facilitating tailored modifications. This compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
6-Methylquinoline-3-carboxylic acid structure
254883-95-9 structure
商品名:6-Methylquinoline-3-carboxylic acid
CAS番号:254883-95-9
MF:C11H9NO2
メガワット:187.19466
MDL:MFCD09787840
CID:851990
PubChem ID:14672822

6-Methylquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Methylquinoline-3-carboxylic acid
    • 4-HYDROXY-2-METHYLQUINOLINE-8-CARBOXYLIC ACID
    • AB52359
    • AGN-PC-002C7Z
    • AK134249
    • CTK8E5441
    • KB-249205
    • SureCN7728789
    • 254883-95-9
    • SCHEMBL7728789
    • AKOS006282349
    • DB-067407
    • 6-METHYLQUINOLINE-3-CARBOXYLICACID
    • EN300-246232
    • MFCD09787840
    • 6-methylquinoline-3-carboxylic acid, AldrichCPR
    • J-016014
    • CS-0205719
    • DTXSID30562883
    • MDL: MFCD09787840
    • インチ: InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6H,1H3,(H,13,14)
    • InChIKey: XILGKXKKWQIQNQ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=CC(=CN=C2C=C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 187.06300
  • どういたいしつりょう: 187.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

  • PSA: 50.19000
  • LogP: 2.24140

6-Methylquinoline-3-carboxylic acid セキュリティ情報

6-Methylquinoline-3-carboxylic acid 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methylquinoline-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB213655-250 mg
6-Methylquinoline-3-carboxylic acid; .
254883-95-9
250mg
€289.00 2023-05-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6879-250MG
6-methylquinoline-3-carboxylic acid
254883-95-9 95%
250MG
¥ 435.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6879-500MG
6-methylquinoline-3-carboxylic acid
254883-95-9 95%
500MG
¥ 726.00 2023-04-05
TRC
M342343-100mg
6-Methylquinoline-3-carboxylic acid
254883-95-9
100mg
$ 70.00 2022-06-03
Alichem
A189004034-25g
6-Methylquinoline-3-carboxylic acid
254883-95-9 95%
25g
$4643.10 2023-09-02
Alichem
A189004034-10g
6-Methylquinoline-3-carboxylic acid
254883-95-9 95%
10g
$2532.60 2023-09-02
Enamine
EN300-246232-2.5g
6-methylquinoline-3-carboxylic acid
254883-95-9 95%
2.5g
$524.0 2024-06-19
SHENG KE LU SI SHENG WU JI SHU
sc-291406A-1 g
6-Methylquinoline-3-carboxylic acid,
254883-95-9
1g
¥2,858.00 2023-07-11
Enamine
EN300-246232-0.5g
6-methylquinoline-3-carboxylic acid
254883-95-9 95%
0.5g
$241.0 2024-06-19
Enamine
EN300-246232-1.0g
6-methylquinoline-3-carboxylic acid
254883-95-9 95%
1.0g
$310.0 2024-06-19

6-Methylquinoline-3-carboxylic acid 関連文献

6-Methylquinoline-3-carboxylic acidに関する追加情報

6-Methylquinoline-3-carboxylic Acid: A Comprehensive Overview

6-Methylquinoline-3-carboxylic acid, with the CAS number 254883-95-9, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the quinoline family, which has been extensively studied due to its unique structural properties and diverse applications. The presence of a methyl group at the 6-position and a carboxylic acid group at the 3-position imparts distinctive chemical and biological characteristics to this molecule. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its potential in various scientific domains.

The synthesis of 6-Methylquinoline-3-carboxylic acid involves a series of intricate organic reactions, often leveraging modern catalytic systems and green chemistry principles. Researchers have explored various pathways, including Friedländer-type synthesis and modular assembly strategies, to optimize the production process. These methods not only enhance yield but also minimize environmental impact, aligning with current sustainability goals in chemical manufacturing.

In terms of applications, 6-Methylquinoline-3-carboxylic acid has shown promise in drug discovery programs targeting various therapeutic areas. Its structural versatility allows it to act as a scaffold for designing bioactive molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have demonstrated its ability to modulate key cellular pathways, making it a valuable lead compound for developing novel therapeutics.

The biological activity of 6-Methylquinoline-3-carboxylic acid is closely tied to its ability to interact with specific protein targets. Advanced computational techniques, such as molecular docking and dynamics simulations, have provided insights into these interactions. For instance, studies have revealed its potential as an inhibitor of kinases involved in cancer progression, underscoring its role in oncology research.

In addition to its pharmacological applications, 6-Methylquinoline-3-carboxylic acid has also found utility in materials science. Its aromatic structure and functional groups make it suitable for use in designing advanced materials, such as organic semiconductors and sensors. Ongoing research is exploring its integration into nanotechnology platforms, which could revolutionize fields like electronics and environmental monitoring.

The study of 6-Methylquinoline-3-carboxylic acid continues to evolve with the advent of cutting-edge analytical tools. Techniques like X-ray crystallography and NMR spectroscopy have enabled precise characterization of its molecular structure and conformational dynamics. These insights are crucial for understanding its behavior in different chemical environments and optimizing its performance in practical applications.

In conclusion, 6-Methylquinoline-3-carboxylic acid, CAS number 254883-95-9, stands out as a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future research endeavors. As ongoing investigations unravel more about its properties and capabilities, this compound is poised to make significant contributions to both academic and industrial sectors.

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